

experimental design for RapaLink-1 anti-aging studies in yeast

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Compound of Interest		
Compound Name:	RapaLink-1	
Cat. No.:	B10772519	Get Quote

Application Notes: RapaLink-1 in Yeast Anti-Aging Studies

Introduction

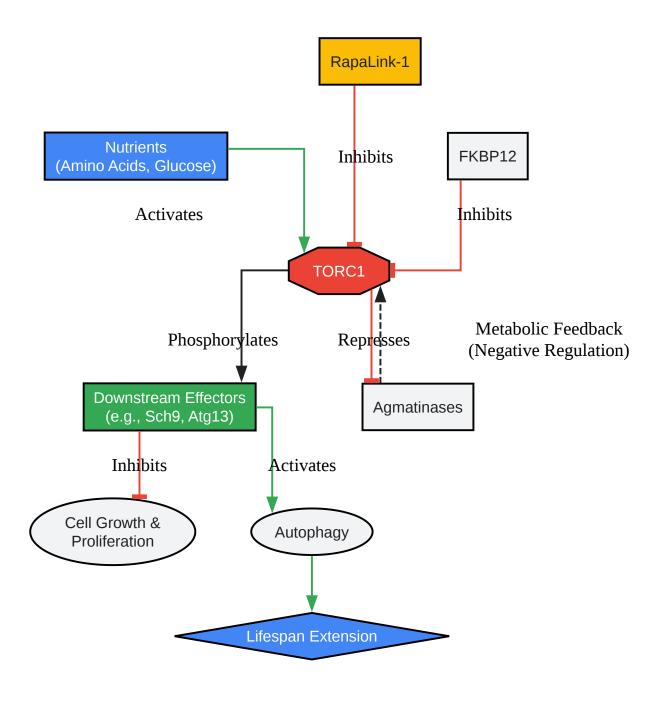
The Target of Rapamycin (TOR) signaling pathway is a highly conserved regulator of cell growth, proliferation, and lifespan. In the budding yeast Saccharomyces cerevisiae, the TOR Complex 1 (TORC1) is a key player in aging, and its inhibition by rapamycin has been shown to extend both replicative and chronological lifespan. **RapaLink-1** is a novel, bivalent ligand designed to modulate the TORC1 pathway with high specificity and potency. These application notes provide a comprehensive guide for designing and conducting experiments to investigate the anti-aging properties of **RapaLink-1** in yeast.

Mechanism of Action

RapaLink-1 is hypothesized to function as a molecular linker, simultaneously binding to the FK506-binding protein (FKBP12) and the FRB domain of Tor1. This ternary complex formation allosterically inhibits TORC1 kinase activity, thereby mimicking the effects of nutrient limitation and promoting cellular processes associated with longevity.

Signaling Pathway





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Caption: TORC1 signaling pathway in yeast and points of inhibition by RapaLink-1.

Experimental Protocols Chronological Lifespan (CLS) Assay

This assay measures the survival of a population of non-dividing yeast cells over time.



Materials:

- Yeast strain of interest (e.g., BY4741)
- YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
- RapaLink-1 stock solution (in DMSO)
- DMSO (vehicle control)
- Sterile water
- YPD agar plates
- Incubator at 30°C
- Shaker

Protocol:

- Inoculate a 5 mL YPD culture with a single colony of the yeast strain and grow overnight at 30°C with shaking.
- The next day, dilute the overnight culture into fresh 25 mL YPD medium to an OD600 of 0.1 in a 125 mL flask.
- Add RapaLink-1 to the desired final concentration (e.g., 10 nM, 50 nM, 100 nM). Include a
 vehicle control (DMSO) and a positive control (rapamycin, 10 nM).
- Incubate the cultures at 30°C with shaking (200 rpm).
- Day 0 is considered to be 72 hours after inoculation. At Day 0, and every 2-3 days thereafter, take an aliquot from each culture.
- Serially dilute the aliquots in sterile water and plate 100 μL of appropriate dilutions onto YPD agar plates.
- Incubate the plates at 30°C for 2-3 days until colonies are visible.

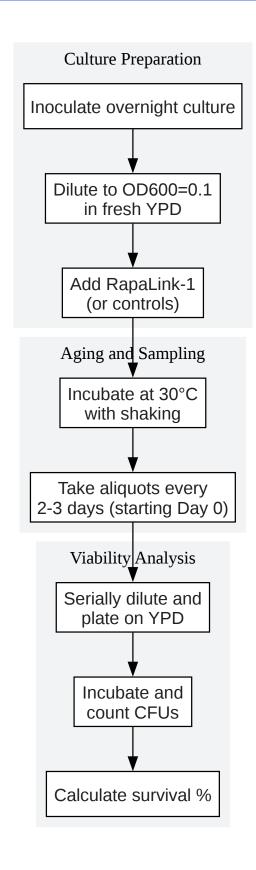




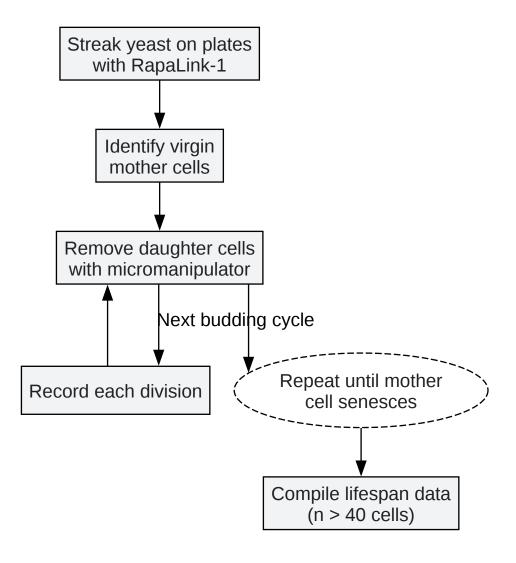


- Count the number of colony-forming units (CFUs) for each plate.
- Calculate the survival percentage relative to Day 0.









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